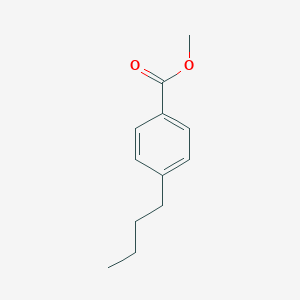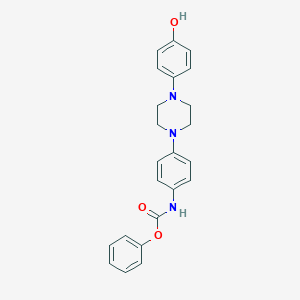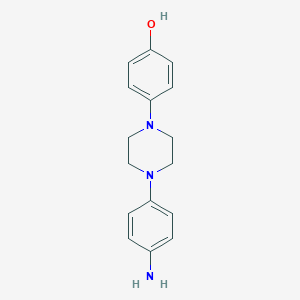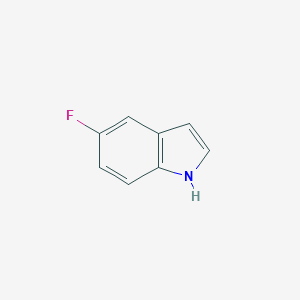
5-Fluoroindol
Descripción general
Descripción
5-Fluoroindole is a fluorinated derivative of indole, a heterocyclic aromatic organic compound Indole itself is a significant structure in many natural products and pharmaceuticals due to its biological activity
Aplicaciones Científicas De Investigación
5-Fluoroindole has a wide range of applications in scientific research:
Biology: The compound is used to study protein-ligand interactions and enzyme mechanisms.
Medicine: 5-Fluoroindole derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Industry: The compound is used in the production of materials such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mecanismo De Acción
Target of Action
5-Fluoroindole has been found to target tubulin in colorectal cancer (CRC) cells . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for maintaining cell structure, enabling cell motility, and are involved in several key cellular processes, including mitosis.
Mode of Action
The compound interacts with its target, tubulin, inducing G2/M phase arrest by regulating cyclin B1 expression . This interaction disrupts the normal cell cycle progression, leading to cell death. The compound also produces excess reactive oxygen species (ROS), which can cause further damage to the cancer cells .
Biochemical Pathways
5-Fluoroindole is applied as a fluorine-labeled indole in tryptophan biosynthesis . Tryptophan is an essential amino acid and a precursor for several bioactive compounds, including the neurotransmitter serotonin. The compound’s influence on this pathway can be monitored using 19F NMR .
Pharmacokinetics
It is known that the oral absorption of fluorouracil, a related compound, is incomplete, with a short biological half-life . This leads to an obvious peak-valley phenomenon, requiring frequent administration and potentially causing severe side effects .
Result of Action
The cytotoxicity of 5-Fluoroindole against cancer cells is achieved through the induction of cell death by apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in maintaining the health of multicellular organisms. By inducing apoptosis, 5-Fluoroindole can effectively eliminate cancer cells.
Análisis Bioquímico
Biochemical Properties
5-Fluoroindole interacts with various enzymes and proteins. It has been used as a reactant for the preparation of 5-HT6 receptor ligands and tryptophan dioxygenase inhibitors . The nature of these interactions is complex and depends on the specific biochemical reaction in which 5-Fluoroindole is involved.
Cellular Effects
5-Fluoroindole has been shown to have effects on various types of cells and cellular processes. For instance, it has been used in the preparation of potential anticancer immunomodulators, indicating its potential influence on cell signaling pathways and gene expression . It also plays a role in cellular metabolism, as it is involved in the preparation of sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors .
Molecular Mechanism
At the molecular level, 5-Fluoroindole exerts its effects through various mechanisms. For example, it is involved in the preparation of selective serotonin reuptake inhibitors, suggesting that it may interact with biomolecules and potentially inhibit or activate enzymes . It may also induce changes in gene expression, as indicated by its use in the preparation of potential anticancer immunomodulators .
Dosage Effects in Animal Models
The effects of 5-Fluoroindole can vary with different dosages in animal models. In a murine model of Mycobacterium tuberculosis infection, 5-Fluoroindole was shown to reduce the bacterial burden in the lungs at a concentration of 200 μmol/kg after 21 days of infection, with no toxicity observed in mice .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Fluoroindole involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate to form 4-fluoro-2-(methyl malonate) nitrobenzene. This intermediate undergoes a reduction and cyclization reaction using iron powder or palladium on carbon to yield 5-fluoroindole . Another method includes the reaction of 5-fluoro-2-indolinone with pinacol borane in the presence of a catalyst, resulting in a high yield of 5-fluoroindole .
Industrial Production Methods
The industrial production of 5-Fluoroindole typically follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials, mild reaction conditions, and efficient catalysts to ensure high yield and cost-effectiveness. The reaction conditions are optimized to minimize equipment investment and facilitate easy industrial production .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoroindole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, 5-Fluoroindole readily participates in electrophilic substitution reactions.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are utilized.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which have significant applications in pharmaceuticals and materials science .
Comparación Con Compuestos Similares
5-Fluoroindole is compared with other fluorinated indoles and similar compounds:
4-Fluoroindole: Similar to 5-Fluoroindole but with the fluorine atom at the 4-position. It has different reactivity and biological activity.
7-Fluoroindole: The fluorine atom is at the 7-position, resulting in distinct chemical properties and applications.
5-Iodoindole: Contains an iodine atom instead of fluorine at the 5-position.
The uniqueness of 5-Fluoroindole lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various fields of research and industry.
Propiedades
IUPAC Name |
5-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFFPRGJZRXNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192940 | |
| Record name | 5-Fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-52-0 | |
| Record name | 5-Fluoroindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoroindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoroindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUOROINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL8W3FGT5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-fluoroindole exert its inhibitory effects?
A1: 5-Fluoroindole often acts as an antimetabolite, interfering with the biosynthesis or utilization of tryptophan. For instance, it can inhibit the enzyme anthranilate synthase, a key enzyme in the tryptophan biosynthetic pathway. [, , ] This inhibition can lead to tryptophan depletion, affecting various cellular processes that depend on this essential amino acid. [, , , , ]
Q2: Can 5-fluoroindole be incorporated into proteins?
A2: Yes, research has shown that certain organisms, under selective pressure, can incorporate 5-fluoroindole-derived tryptophan analogues into their proteomes. This has been achieved in laboratory-evolved strains of Escherichia coli. [, ] The incorporation of these analogues can impact protein folding, membrane integrity, and regulatory networks. []
Q3: Does 5-fluoroindole affect auxin signaling pathways?
A3: Research suggests that 5-fluoroindole-3-acetic acid (5-F-IAA), a derivative of 5-fluoroindole, selectively activates the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) pathway of auxin signaling but does not induce protoplast swelling like other auxins. [, ] This selectivity makes 5-F-IAA a useful tool for dissecting different pathways within the auxin response.
Q4: What is the molecular formula and weight of 5-fluoroindole?
A4: The molecular formula of 5-fluoroindole is C8H6FN, and its molecular weight is 135.14 g/mol.
Q5: What spectroscopic techniques are used to characterize 5-fluoroindole?
A5: Various spectroscopic methods are employed to characterize 5-fluoroindole, including: * Nuclear Magnetic Resonance (NMR) spectroscopy: NMR, specifically 19F NMR, is highly valuable for studying 5-fluoroindole and its interactions with other molecules. [, , , , ] * Raman spectroscopy: This technique provides information about molecular vibrations and is used to identify and analyze 5-fluoroindole. [] * Fluorescence spectroscopy: This method is used to investigate the fluorescence properties of 5-fluoroindole and its derivatives, providing insights into their excited state behavior and interactions. [, , , ] * Rotationally resolved electronic spectroscopy: This technique offers high-resolution information about the electronic structure and properties of 5-fluoroindole in the gas phase. [, ]
Q6: Is there information available on the material compatibility and stability of 5-fluoroindole under various conditions?
A6: While the provided research articles primarily focus on the biological activity and applications of 5-fluoroindole, specific data on its material compatibility and stability under various conditions are limited. Further research may be needed to explore its behavior in different material contexts.
Q7: Does 5-fluoroindole exhibit any catalytic properties?
A7: The provided research articles do not describe catalytic properties associated with 5-fluoroindole. Its primary role revolves around its ability to interact with biological systems, particularly as an antimetabolite and a tool for studying protein interactions.
Q8: Have computational methods been employed to study 5-fluoroindole?
A8: Yes, ab initio calculations have been used to predict the ionization potentials of 5-fluoroindole and related indole derivatives. These calculations provide valuable insights into the electronic properties and reactivity of these compounds. [, ] Additionally, molecular docking studies have been used to investigate the binding modes and interactions of 5-fluoroindole derivatives with target proteins, such as myeloperoxidase. [, ]
Q9: How do structural modifications to 5-fluoroindole influence its biological activity?
A9: * Substitution at the 3-position: Adding an aminoalkyl chain at the 3-position of 5-fluoroindole leads to compounds with inhibitory activity against myeloperoxidase. The length and substitution of this aminoalkyl chain significantly impact the potency. [] * Halogenation: Halogen substitutions on the indole ring, particularly at the 5-position, can influence the cytotoxicity of 3-methylene-2-oxindoles, which are metabolites of indole-3-acetic acids. []
Q10: What information is available regarding the stability and formulation of 5-fluoroindole?
A10: The provided articles primarily focus on the biological activity and mechanism of action of 5-fluoroindole, with limited information on its stability and formulation. Further research may be needed to explore these aspects for pharmaceutical development.
Q11: Are there specific SHE regulations pertaining to 5-fluoroindole?
A11: The provided research articles do not offer specific SHE regulatory information for 5-fluoroindole. As with any chemical, researchers should consult relevant safety data sheets and regulatory guidelines for safe handling and disposal.
Q12: What is known about the PK/PD profile of 5-fluoroindole?
A12: The current research focuses mainly on the in vitro activity and mechanism of action of 5-fluoroindole and its derivatives. More comprehensive PK/PD studies are necessary to understand its absorption, distribution, metabolism, excretion, and in vivo efficacy.
Q13: What in vitro models have been used to study 5-fluoroindole?
A13: Several in vitro models have been used to study 5-fluoroindole, including:
- Bacterial cultures: Pseudomonas putida and Fusarium oxysporum have been used to study the inhibitory effects of 5-fluoroindole on tryptophan biosynthesis. [, , ] Laboratory-evolved strains of Escherichia coli have been used to investigate the incorporation of 5-fluoroindole-derived tryptophan analogues into proteins. [, ]
- Plant cell cultures: Carrot and tobacco cell cultures have been utilized to study the effects of 5-fluoroindole and its derivatives on tryptophan metabolism in plants. []
- Mammalian cell lines: Chinese hamster V79 fibroblast-like cells have been used to assess the cytotoxicity of 5-fluoroindole derivatives. []
Q14: Have any animal models been used to evaluate the efficacy of 5-fluoroindole?
A14: The provided research articles do not mention specific animal models used to evaluate the efficacy of 5-fluoroindole.
Q15: Are there known mechanisms of resistance to 5-fluoroindole?
A15: Yes, research has identified mutations in the tryptophan synthase beta subunit gene (TSB1) in Arabidopsis thaliana that confer resistance to 5-fluoroindole. These mutations can affect tryptophan synthase beta expression and activity, leading to resistance. []
Q16: What toxicological data are available for 5-fluoroindole?
A16: While the research highlights some cytotoxic effects of 5-fluoroindole derivatives in specific cell lines, [] more comprehensive toxicological data are needed to establish its safety profile, potential long-term effects, and any adverse effects.
Q17: What are some of the cross-disciplinary applications of 5-fluoroindole research?
A17: The study of 5-fluoroindole spans multiple scientific disciplines:
- Biochemistry: 5-fluoroindole serves as a tool to investigate tryptophan biosynthesis and metabolism, as well as the function of enzymes involved in these pathways. [, , , , ]
- Molecular Biology: Research using 5-fluoroindole has implications for understanding gene regulation, protein synthesis, and the genetic basis of resistance to antimetabolites. [, ]
- Biophysics: Spectroscopic studies of 5-fluoroindole and its derivatives provide valuable insights into their electronic structure, excited state dynamics, and interactions with proteins. [, , , , , , , , ]
- Medicinal Chemistry: The development of 5-fluoroindole derivatives as potential therapeutics, such as myeloperoxidase inhibitors, highlights its relevance to drug discovery and design. []
- Synthetic Biology: The ability to engineer organisms like Escherichia coli to utilize 5-fluoroindole for protein synthesis opens avenues for expanding the genetic code and creating novel biopolymers. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

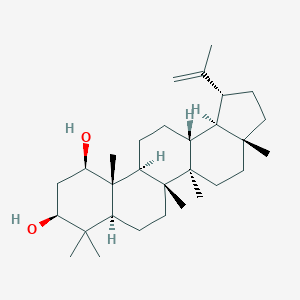
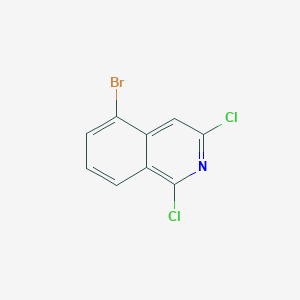
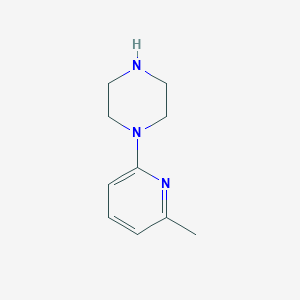

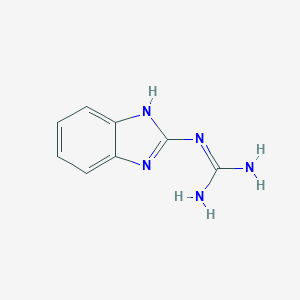

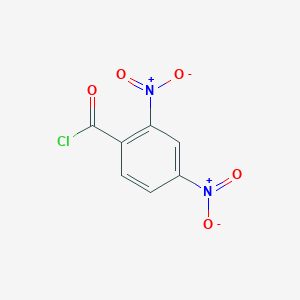

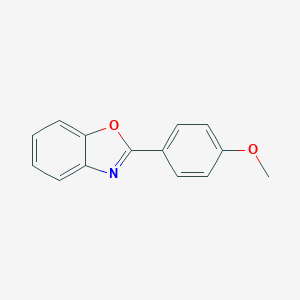

![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)
